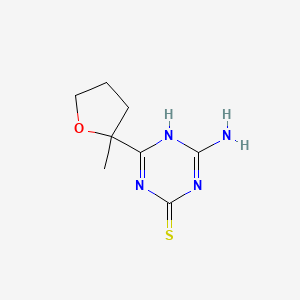
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of an amino group, a thiol group, and a methyloxolan ring attached to the triazine core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyloxolan-2-ylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted triazines depending on the nucleophile used.
科学研究应用
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazine ring can also interact with nucleic acids, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one: Similar structure but with a carbonyl group instead of a thiol group.
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making this compound valuable in various applications.
属性
分子式 |
C8H12N4OS |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
2-amino-6-(2-methyloxolan-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H12N4OS/c1-8(3-2-4-13-8)5-10-6(9)12-7(14)11-5/h2-4H2,1H3,(H3,9,10,11,12,14) |
InChI 键 |
TVEWBTLPGYELDD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCO1)C2=NC(=S)N=C(N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13175365.png)
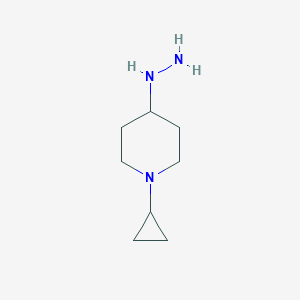
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
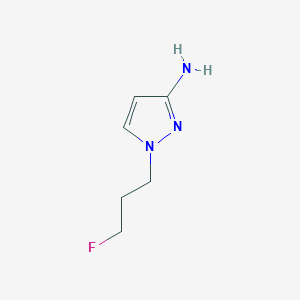

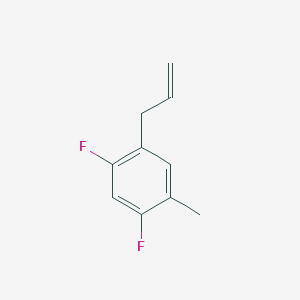
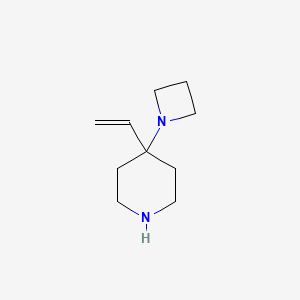
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)

